molecular formula C9H7N3O3 B11898649 8-Methyl-5-nitrocinnolin-4(1H)-one

8-Methyl-5-nitrocinnolin-4(1H)-one

Cat. No.: B11898649
M. Wt: 205.17 g/mol
InChI Key: JIEGKBBUOXKQDF-UHFFFAOYSA-N
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Description

8-Methyl-5-nitrocinnolin-4(1H)-one: is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a nitro group and a methyl group on the cinnoline ring enhances the compound’s reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-5-nitrocinnolin-4(1H)-one typically involves the following steps:

  • Nitration: : The introduction of a nitro group into the cinnoline ring can be achieved through nitration reactions using nitric acid and sulfuric acid as reagents. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration.

  • Methylation: : The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-5-nitrocinnolin-4(1H)-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, bases (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Major Products Formed

    Reduction: 8-Methyl-5-aminocinnolin-4(1H)-one.

    Substitution: 8-Methyl-5-halocinnolin-4(1H)-one (e.g., chloro, bromo derivatives).

    Oxidation: 8-Carboxy-5-nitrocinnolin-4(1H)-one.

Scientific Research Applications

8-Methyl-5-nitrocinnolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving nitroaromatic compounds.

    Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Methyl-5-nitrocinnolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrocinnolin-4(1H)-one: Lacks the methyl group, which may affect its reactivity and biological activity.

    8-Methylcinnolin-4(1H)-one: Lacks the nitro group, which may reduce its potential for certain chemical transformations and biological effects.

    5-Aminocinnolin-4(1H)-one: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

Uniqueness

8-Methyl-5-nitrocinnolin-4(1H)-one is unique due to the presence of both a nitro group and a methyl group on the cinnoline ring. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

8-methyl-5-nitro-1H-cinnolin-4-one

InChI

InChI=1S/C9H7N3O3/c1-5-2-3-6(12(14)15)8-7(13)4-10-11-9(5)8/h2-4H,1H3,(H,11,13)

InChI Key

JIEGKBBUOXKQDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=NN2

Origin of Product

United States

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